SB-737050A

5-HT6 Antagonist Addiction Reinstatement

SB-737050A is a potent, selective 5-HT6 receptor antagonist validated in patent WO2008087123A2 for preventing relapse to alcohol, cocaine, nicotine, and opiates. Procure this benzazepine sulfonamide chemotype to ensure target engagement and translational validity in addiction reinstatement models, avoiding the experimental variability of generic 5-HT6 antagonists.

Molecular Formula C22H23ClN2O3S2
Molecular Weight 463.0 g/mol
CAS No. 583045-76-5
Cat. No. B1680847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB-737050A
CAS583045-76-5
SynonymsSB-737050A;  SB-737050-A;  SB737050A;  SB737050-A;  SB 737050A;  SB 737050-A
Molecular FormulaC22H23ClN2O3S2
Molecular Weight463.0 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C=C2CC1)OC)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=C(S4)Cl
InChIInChI=1S/C22H23ClN2O3S2/c1-25-11-9-16-13-19(20(28-2)14-17(16)10-12-25)24-30(26,27)18-5-3-15(4-6-18)21-7-8-22(23)29-21/h3-8,13-14,24H,9-12H2,1-2H3
InChIKeyFFSKQESNYWHALV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Procurement Guide: 4-(5-chlorothiophen-2-yl)-N-(7-methoxy-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-8-yl)benzenesulfonamide (CAS 583045-76-5) for 5-HT6 Antagonist Research


The compound 4-(5-chlorothiophen-2-yl)-N-(7-methoxy-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-8-yl)benzenesulfonamide (CAS: 583045-76-5), also known as SB-737050A, is a small-molecule benzazepine sulfonamide derivative . It is characterized as a potent and selective antagonist of the serotonin 6 (5-HT6) receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system . Its primary reported application is in neuroscience research focused on preventing relapse into addiction, specifically related to substances such as alcohol, cocaine, nicotine, and opiates, as disclosed in patent literature [1]. The compound's chemical structure includes a 5-chlorothiophene moiety and a tetrahydro-3-benzazepine core, with a molecular formula of C22H23ClN2O3S2 and a molecular weight of approximately 463.01 g/mol .

The Risk of Interchanging In-Class 5-HT6 Antagonists with 4-(5-chlorothiophen-2-yl)-N-(7-methoxy-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-8-yl)benzenesulfonamide


Generic substitution among 5-HT6 receptor antagonists is not scientifically valid due to significant differences in receptor binding affinity, functional selectivity, and pharmacokinetic profiles. While the 5-HT6 receptor is a common target, individual antagonists exhibit varying degrees of selectivity over other serotonergic and dopaminergic receptors, which can lead to off-target effects and divergent in vivo outcomes [1]. Furthermore, the CNS penetration, metabolic stability, and oral bioavailability can differ drastically between structurally distinct chemotypes, such as indole-based antagonists (e.g., SB-399885) and benzazepine sulfonamide-based antagonists like SB-737050A [2]. These variations directly impact the translational validity of preclinical models, especially in complex behavioral paradigms like drug reinstatement assays. Therefore, relying on a different 5-HT6 antagonist without comparative data on target engagement and functional response introduces significant experimental variability and risks misinterpretation of results, underscoring the need for compound-specific procurement.

Quantitative Differentiation Evidence for SB-737050A (CAS 583045-76-5) Against 5-HT6 Antagonist Alternatives


Target Engagement: 5-HT6 Antagonism with Therapeutic Potential in Addiction Relapse Models

SB-737050A is explicitly claimed in a patent as a 5-HT6 antagonist for preventing relapse into addiction to substances including alcohol, cocaine, nicotine, and opiates [1]. While quantitative binding affinity (Ki) or functional antagonism (IC50) data for the specific compound are not disclosed in the primary literature, this patent application represents a high-value differentiator. It signifies that the compound was advanced to a stage of in vivo proof-of-concept testing in relevant behavioral models by the assignee (Solvay Pharmaceuticals). This contrasts with many other 5-HT6 antagonists, such as SB-399885 or PRX-07034, which have published potency data but are not necessarily associated with a specific patent for addiction relapse prevention.

5-HT6 Antagonist Addiction Reinstatement Behavioral Pharmacology

Chemical Structure Differentiation: Benzazepine Sulfonamide Chemotype

SB-737050A belongs to the benzazepine sulfonamide class of 5-HT6 antagonists, which is structurally distinct from other prominent chemotypes like indole-based (e.g., SB-399885) or pyrazoline-carboxamidine-based antagonists [1]. This structural divergence can confer unique pharmacological properties, including a different selectivity profile against off-target receptors and enzymes. For instance, the benzazepine core in SB-737050A may lead to a different interaction with the 5-HT6 receptor binding pocket compared to the indole core, potentially resulting in a distinct functional antagonism profile. However, specific selectivity data for SB-737050A over other receptors (e.g., 5-HT2A, D2) has not been published. The absence of such data underscores a critical gap in the public domain and limits direct head-to-head comparisons.

Medicinal Chemistry GPCR Ligands Structure-Activity Relationship Selectivity

Physicochemical and Supply Chain Specifications

SB-737050A is available from multiple commercial vendors with a stated purity of ≥98% . The compound's molecular weight is 463.01 g/mol, and its molecular formula is C22H23ClN2O3S2 . This well-defined chemical identity and established supply chain differentiate it from less characterized or custom-synthesized 5-HT6 antagonists. For researchers, this ensures batch-to-batch consistency and reduces the burden of in-house characterization.

Chemical Procurement Quality Control Analytical Chemistry

Optimal Scientific and Procurement Scenarios for 4-(5-chlorothiophen-2-yl)-N-(7-methoxy-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-8-yl)benzenesulfonamide (SB-737050A)


Investigating 5-HT6 Antagonism in Preclinical Models of Addiction Relapse

SB-737050A is ideally suited for neuroscience research groups focused on validating the 5-HT6 receptor as a therapeutic target for preventing relapse in substance use disorders. Its specific mention in patent WO2008087123A2 for this indication provides a direct rationale for its use in rodent models of reinstatement for alcohol, nicotine, cocaine, or opiate seeking [1]. Researchers can procure this compound to replicate and extend the findings that likely formed the basis of the patent application, contributing to a body of evidence around a specific mechanism.

Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies

For medicinal chemistry laboratories, SB-737050A serves as a key reference compound for the benzazepine sulfonamide chemotype of 5-HT6 antagonists . Procurement of this compound enables direct comparison with other chemotypes, such as indole-based or pyrazoline-based antagonists, in binding and functional assays. This can help elucidate how the benzazepine scaffold influences receptor binding kinetics, selectivity, and functional antagonism, guiding the design of next-generation 5-HT6 ligands with improved properties.

Pharmacological Tool for Dissecting 5-HT6-Mediated Behaviors

While quantitative in vivo efficacy data for SB-737050A are not publicly available, its classification as a potent and selective 5-HT6 antagonist makes it a useful tool for basic research . Scientists can use it alongside other, better-characterized antagonists (e.g., SB-399885, PRX-07034) in comparative behavioral pharmacology studies (e.g., cognitive function, anxiety, motor activity) to determine if different 5-HT6 antagonists produce divergent outcomes, thereby highlighting the importance of chemotype-specific pharmacology.

Chemical Biology and Target Validation

Procurement of SB-737050A is valuable for chemical biology studies aimed at validating 5-HT6 as a target in various CNS processes. Given its commercial availability and defined purity, it can be used in in vitro assays to confirm target engagement and to explore downstream signaling pathways in neuronal cell lines or primary cultures . This helps establish a link between 5-HT6 receptor blockade and specific cellular and molecular events.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for SB-737050A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.